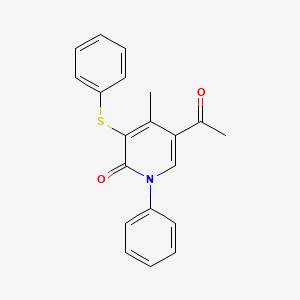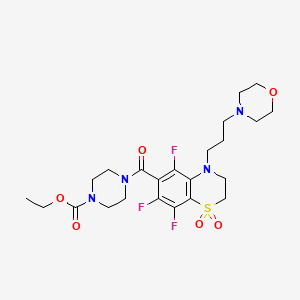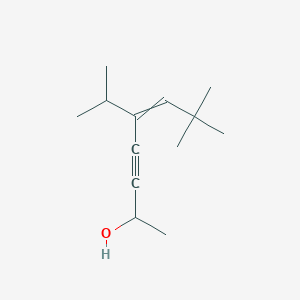![molecular formula C20H23N3O5S B15171630 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinone core, an amino group, and a biphenyl moiety with methoxy and methylsulfonyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl moiety, which is then functionalized with methoxy and methylsulfonyl groups. The pyrimidinone core is synthesized separately and then coupled with the biphenyl derivative under specific conditions to form the final compound. Common reagents used in these reactions include halogenated biphenyls, methoxy and methylsulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of reactive groups such as the amino and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.
科学的研究の応用
4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Biology: Its potential biological activity suggests applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: In materials science, the compound’s structural features could be leveraged to develop new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The amino group and biphenyl moiety suggest potential binding to enzymes or receptors, modulating their activity. The methoxy and methylsulfonyl groups could influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
類似化合物との比較
Similar Compounds
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: This compound shares some structural similarities, particularly the presence of nitrogen-containing heterocycles.
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Another compound with a complex structure and potential biological activity.
Uniqueness
What sets 4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3’-methoxy-5’-[(methylsulfonyl)oxy][1,1’-biphenyl]-3-yl]-3,6-dimethyl- apart is its combination of functional groups and structural features, which confer unique reactivity and potential applications. The presence of both methoxy and methylsulfonyl groups, along with the biphenyl moiety, provides a versatile platform for further chemical modifications and applications.
特性
分子式 |
C20H23N3O5S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
[3-[3-(2-amino-1,4-dimethyl-6-oxo-5H-pyrimidin-4-yl)phenyl]-5-methoxyphenyl] methanesulfonate |
InChI |
InChI=1S/C20H23N3O5S/c1-20(12-18(24)23(2)19(21)22-20)15-7-5-6-13(8-15)14-9-16(27-3)11-17(10-14)28-29(4,25)26/h5-11H,12H2,1-4H3,(H2,21,22) |
InChIキー |
VFQBOSBRMIFSQZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(C(=N1)N)C)C2=CC=CC(=C2)C3=CC(=CC(=C3)OS(=O)(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)



![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)

![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
